



Application Note: Characterization of Boc-NH-PEG5-CH2CH2COOH Conjugates by Mass Spectrometry

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Compound of Interest

Compound Name: Boc-NH-PEG5-CH2CH2COOH

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Abstract

This application note provides detailed protocols for the characterization of **Boc-NH-PEG5-CH2COOH**, a heterobifunctional PEG linker, using mass spectrometry. The methods described herein are essential for researchers, scientists, and drug development professionals involved in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. We present standardized protocols for both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, enabling accurate molecular weight determination and structural verification. This document includes expected quantitative data and fragmentation patterns to aid in data interpretation.

Introduction

Boc-NH-PEG5-CH2CH2COOH is a discrete PEG (dPEG®) linker that features a Boc-protected amine and a terminal carboxylic acid. The defined length of the PEG chain (n=5) offers monodispersity, which is a significant advantage over traditional, polydisperse PEG reagents in pharmaceutical applications. Accurate characterization of this linker is critical to ensure the quality and consistency of subsequent conjugation reactions. Mass spectrometry is a primary analytical technique for this purpose, providing precise mass measurement and structural information through fragmentation analysis. This note details the application of MALDI-TOF and ESI-MS for the quality control and characterization of this important reagent.



Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C18H35NO9	[1][2]
Molecular Weight	409.47 g/mol	[1][2]
CAS Number	1347750-78-0	[1][2]

Mass Spectrometry Analysis

Mass spectrometry is employed to confirm the identity and purity of the **Boc-NH-PEG5-CH2COOH** conjugate. The primary objectives are to verify the molecular weight of the intact molecule and to analyze its fragmentation pattern to confirm its structure. Both MALDI-TOF and ESI-MS are suitable techniques for this analysis.

Expected Mass Spectrometry Data

The following table summarizes the expected mass-to-charge ratios (m/z) for ions of **Boc-NH-PEG5-CH2CH2COOH** observed in positive ion mode mass spectrometry. These values are calculated based on the molecular weight and known fragmentation patterns of Boc-protected compounds.

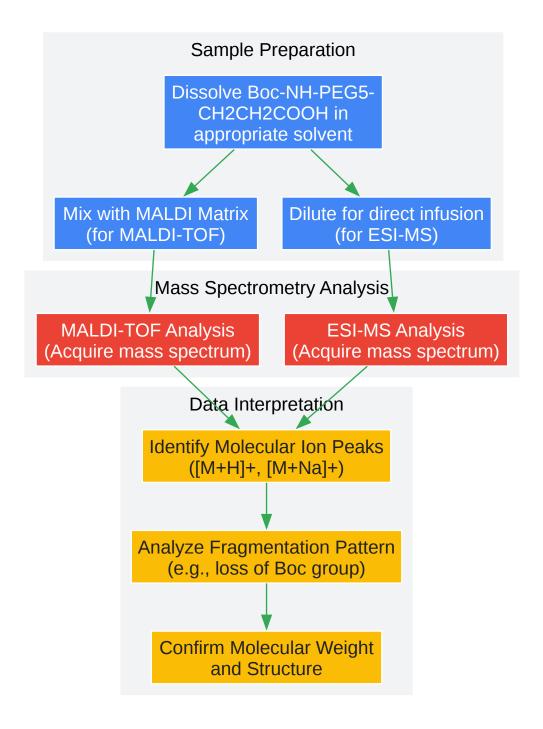


Ion Description	Adduct	Theoretical m/z	Fragmentation Pathway
Molecular Ion	[M+H]+	410.48	Protonation of the intact molecule
Molecular Ion	[M+Na]+	432.46	Sodiation of the intact molecule
Molecular Ion	[M+K]+	448.43	Potassiation of the intact molecule
Fragment Ion	[M-C4H8+H]+	354.42	Loss of isobutylene (56 Da) from the Boc group
Fragment Ion	[M-Boc+H]+	310.37	Loss of the tert- butoxycarbonyl group (100 Da)

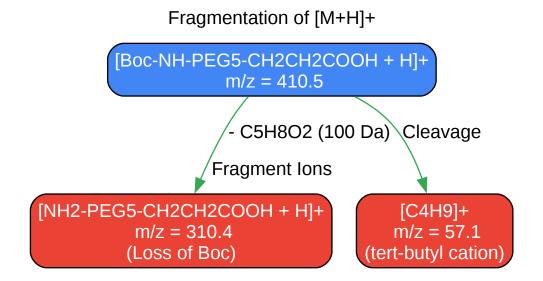
Experimental Protocols & Workflows Logical Workflow for Mass Spectrometry Analysis

The general workflow for the characterization of the PEG conjugate involves sample preparation, mass spectrometric analysis, and data interpretation.









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References

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